molecular formula C18H12F3NO2 B5741566 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B5741566
M. Wt: 331.3 g/mol
InChI Key: YUVHKLMNBVNBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Mechanism Of Action

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione acts as a mitochondrial toxin, specifically targeting dopaminergic neurons in the substantia nigra region of the brain. 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is metabolized into MPP+, a toxic compound that interferes with mitochondrial function and leads to oxidative stress and cell death.

Biochemical And Physiological Effects

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and mitochondrial dysfunction. 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, or programmed cell death, in dopaminergic neurons.

Advantages And Limitations For Lab Experiments

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments, including its ability to induce Parkinson's-like symptoms in animal models and its specificity for dopaminergic neurons. However, 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione also has limitations, including its toxicity and potential for off-target effects.

Future Directions

There are several future directions for research involving 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, including the development of new treatments for Parkinson's disease and the study of its potential use in other neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione and its potential as a tool for studying oxidative stress and inflammation.

Synthesis Methods

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method for synthesizing 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves the reaction of 4-methylphenylhydrazine with 3-(trifluoromethyl)benzaldehyde, followed by the addition of acetic anhydride and subsequent cyclization to form the pyrrole ring.

Scientific Research Applications

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and neurodegenerative diseases such as Parkinson's disease. 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and potential treatments.

properties

IUPAC Name

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO2/c1-11-5-7-12(8-6-11)15-10-16(23)22(17(15)24)14-4-2-3-13(9-14)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVHKLMNBVNBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.